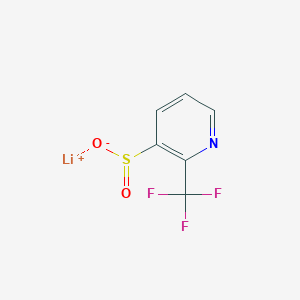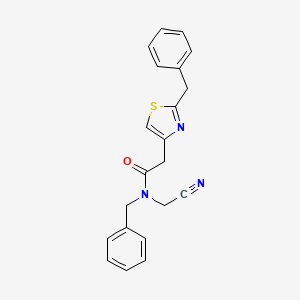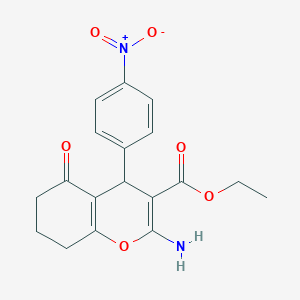
N-(2-(3-(Pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nichtlineare Optik (NLO)-Materialien
Die Struktur der Verbindung umfasst einen Pyridinring, einen Pyrazolring und eine Benzofuran-Einheit. Diese Merkmale tragen zu ihrem Potenzial als nichtlineares optisches (NLO) Material bei. NLO-Materialien sind für Anwendungen wie optische Signalverarbeitung, Lichtfrequenzwandler und Modulatoren unerlässlich. Forscher haben die Dipolmomente der Verbindung und ihre Fähigkeit untersucht, die zweite Harmonische zu erzeugen (SHG) oder elektrooptische Effekte zu zeigen .
Koordinationschemie und Komplexbildung
Die Stickstoffatome in den Pyridinringen und die Anordnung der Ethylenbrücken spielen eine entscheidende Rolle für das konformationelle Verhalten der Verbindung. Das Verständnis dieser Merkmale erleichtert die Forschung zu ihren Eigenschaften und Reaktivitäten. Darüber hinaus ist die Fähigkeit der Verbindung, Komplexe mit Metallionen zu bilden, von Interesse. Die Untersuchung ihrer Koordinationschemie kann zu Anwendungen in der Katalyse, Sensorik und molekularen Erkennung führen .
Arzneimittelforschung und pharmazeutische Chemie
Aufgrund ihrer einzigartigen Struktur könnte die Verbindung als potenzieller Wirkstoffkandidat dienen. Forscher könnten ihre Wechselwirkungen mit biologischen Zielmolekülen untersuchen, ihre pharmakologischen Eigenschaften bewerten und ihre Bioverfügbarkeit beurteilen. Computergestützte Studien und experimentelle Assays können die Bemühungen um die Entwicklung von Medikamenten unterstützen, insbesondere im Kontext von Krankheiten, bei denen Pyridin-haltige Verbindungen vielversprechend sind .
Materialwissenschaft: Geschichtete anorganische Wirte
Geschichtete anorganische Verbindungen wie Zirkoniumsulfophenylphosphonat können als Wirts-Träger für Gastmoleküle dienen. Die Interkalation der Verbindung in diese Wirte ermöglicht eine kontrollierte Einarbeitung. Forscher haben erfolgreich ähnliche Push-Pull-Chromophore in Tone, Silikate und geschichtete Metalloxalate interkaliert. Die resultierenden Hybridmaterialien können verbesserte optische Eigenschaften aufweisen oder als funktionelle Materialien dienen .
Organische Elektronik und Optoelektronik
Das π-konjugierte System der Verbindung macht sie für die organische Elektronik relevant. Forscher können ihre Verwendung in organischen Feldeffekttransistoren (OFETs), organischen Leuchtdioden (OLEDs) und organischen Photovoltaikzellen (OPVs) untersuchen. Ihre elektronendonierenden und -akzeptierenden Eigenschaften könnten den Ladungstransport und die Energieniveaus in diesen Bauelementen beeinflussen .
Supramolekulare Chemie und Selbstorganisation
Supramolekulare Wechselwirkungen, wie z. B. Wasserstoffbrückenbindung, π–π-Stapelung und van-der-Waals-Kräfte, spielen eine entscheidende Rolle in Selbstorganisationsprozessen. Forscher können untersuchen, wie die Verbindung mit anderen Molekülen interagiert, um supramolekulare Aggregate zu bilden. Das Verständnis dieser Wechselwirkungen kann zu Anwendungen in der Materialwissenschaft, Nanotechnologie und molekularen Erkennung führen .
Eigenschaften
IUPAC Name |
N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-26(24,16-1-2-18-15(13-16)6-12-25-18)20-9-11-22-10-5-17(21-22)14-3-7-19-8-4-14/h1-5,7-8,10,13,20H,6,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYKNPJEPCRZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2473185.png)
![N-{2-[5-(2-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2473187.png)
![N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2473188.png)


![Methyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2473196.png)
![2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide](/img/structure/B2473197.png)
![2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2473198.png)
![3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one](/img/structure/B2473199.png)
![1-(2-(4-ethoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2473201.png)
![N-[2-(dimethylamino)ethyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2473202.png)

![3,6-dichloro-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2473207.png)

